3-Isothiocyanato-3-(m-tolyl)propanoic acid
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Overview
Description
3-Isothiocyanato-3-(m-tolyl)propanoic acid is an organic compound that belongs to the class of isothiocyanates These compounds are characterized by the presence of the isothiocyanate group (-N=C=S) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Isothiocyanato-3-(m-tolyl)propanoic acid can be synthesized through several methods. One common method involves the reaction of amines with thiophosgene or its derivatives. This method, although effective, involves the use of highly toxic reagents . Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU. This method is more sustainable and environmentally friendly .
Industrial Production Methods
Industrial production of isothiocyanates often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of benign solvents and moderate heating conditions (e.g., 40°C) can further enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-Isothiocyanato-3-(m-tolyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or thiols.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like primary amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Thioureas and carbamates.
Scientific Research Applications
3-Isothiocyanato-3-(m-tolyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocycles and thioureas.
Biology: Employed in bioconjugation reactions due to its electrophilic nature.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Isothiocyanato-3-(m-tolyl)propanoic acid involves its electrophilic nature, which allows it to react with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, DNA, and other cellular components, thereby modulating their function. The compound can target various molecular pathways, including those involved in cell signaling and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-Methylphenyl isothiocyanate: Similar in structure but lacks the propanoic acid group.
3-Amino-3-(m-tolyl)propanoic acid: Contains an amino group instead of the isothiocyanate group.
Properties
Molecular Formula |
C11H11NO2S |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
3-isothiocyanato-3-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C11H11NO2S/c1-8-3-2-4-9(5-8)10(12-7-15)6-11(13)14/h2-5,10H,6H2,1H3,(H,13,14) |
InChI Key |
ZXWYPGTUQLGMAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)O)N=C=S |
Origin of Product |
United States |
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